Benzyl(methyl)sulfamoyl chloride
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Overview
Description
Benzyl(methyl)sulfamoyl chloride is an organic compound with the molecular formula C8H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a benzyl group, a methyl group, and a sulfamoyl chloride moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound has a molecular weight of 21969 , which could influence its bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction results in the formation of a new carbon–carbon bond .
Action Environment
It’s worth noting that the compound is typically stored at room temperature , suggesting that it is stable under standard environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(methyl)sulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of benzylamine with chlorosulfonic acid, followed by methylation. The reaction typically proceeds under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form benzyl(methyl)sulfonamide and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form sulfonamides.
Water: Used in hydrolysis reactions.
Major Products Formed:
Sulfonamides: Formed through substitution reactions.
Benzyl(methyl)sulfonamide: Formed through hydrolysis.
Scientific Research Applications
Benzyl(methyl)sulfamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzylsulfonyl Chloride: Similar structure but lacks the methyl group.
Methylsulfonyl Chloride: Similar structure but lacks the benzyl group.
Uniqueness: Benzyl(methyl)sulfamoyl chloride is unique due to the presence of both benzyl and methyl groups, which can influence its reactivity and the types of products formed in reactions. This dual functionality makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
N-benzyl-N-methylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHMMRCYKRHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36959-70-3 |
Source
|
Record name | N-benzyl-N-methylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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